((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine
Overview
Description
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine is a synthetic organic compound characterized by the presence of a sulfonyl group attached to an alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methoxyphenol with 4-bromophenylsulfonyl chloride in the presence of a base such as potassium carbonate. This reaction yields 4-(2-methoxyphenoxy)phenylsulfonyl chloride.
Coupling with Alanine: The phenoxy intermediate is then coupled with alanine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-(2-hydroxyphenoxy)phenylsulfonylalanine.
Reduction: Formation of 4-(2-methoxyphenoxy)phenylsulfidealanine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenoxy and methoxy groups may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- ((4-(2-Hydroxyphenoxy)phenyl)sulfonyl)alanine
- ((4-(2-Methoxyphenoxy)phenyl)sulfide)alanine
- ((4-(2-Methoxyphenoxy)phenyl)thio)alanine
Uniqueness
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine is unique due to the presence of both a methoxy group and a sulfonyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-11(16(18)19)17-24(20,21)13-9-7-12(8-10-13)23-15-6-4-3-5-14(15)22-2/h3-11,17H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHLOBHPRYVHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241950 | |
Record name | N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008052-20-7 | |
Record name | N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1008052-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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